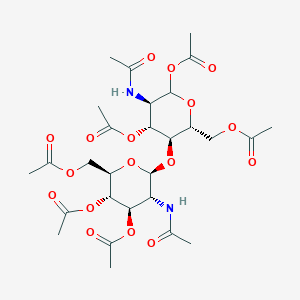

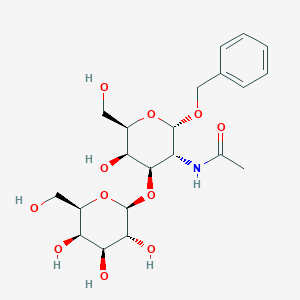

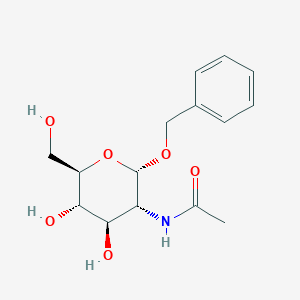

Chitobiose octaacetate

Vue d'ensemble

Description

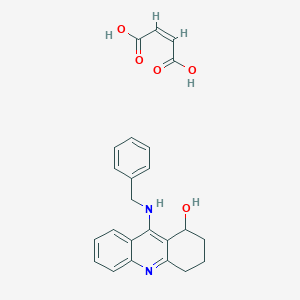

Bromadol, également connu sous le nom de 4-(4-bromophényl)-4-(diméthylamino)-1-(2-phényléthyl)cyclohexanol, est un opioïde synthétique puissant doté d'une structure chimique distinctive d'arylcyclohexylamine. Il a été développé par Daniel Lednicer chez Upjohn dans les années 1970. Bromadol est connu pour son extrême puissance, étant environ 504 fois plus puissant que la morphine dans sa forme trans-isomère la plus active .

Applications De Recherche Scientifique

Bromadol has several applications in scientific research:

Chemistry: Used as a reference compound in the study of synthetic opioids and their structure-activity relationships.

Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.

Medicine: Explored as a potential analgesic due to its high potency, although its use is limited due to safety concerns.

Industry: Utilized in the development of new synthetic routes and methodologies for producing potent analgesics.

Mécanisme D'action

Target of Action

Chitobiose octaacetate is a derivative of chitobiose, which is a dimer of β-1,4 linked glucosamine units derived from chitin . Chitin is a long-chain polymer of N-acetylglucosamine that is a primary component of fungal cell walls and arthropod exoskeletons . The primary targets of this compound are enzymes involved in the metabolism of chitin, such as chitinases and chitobiases .

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes. For instance, chitinases catalyze the breakdown of β-1,4 glycosidic bonds in chitin and chitooligosaccharides . The mode of action of this compound is likely similar to that of chitobiose, involving an acid-base reaction mechanism . In this mechanism, one protein carboxylate acts as a catalytic acid, while the nucleophile is the polar amido group of the sugar in a substrate-assisted reaction .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in chitin metabolism. Chitinases and chitobiases, which are the primary targets of this compound, play essential roles in the turnover and modifications of chitin . These enzymes are involved in the degradation of chitin into chitobiose and other chitooligosaccharides, which can then be further metabolized or used in various physiological processes .

Pharmacokinetics

This compound, like chitobiose and chitotriose, can be quickly absorbed into the blood, with an oral bioavailability of 0.32%–0.52% in rats . After absorption, these compounds are rapidly eliminated, with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h . These pharmacokinetic properties influence the bioavailability and efficacy of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in chitin metabolism. By serving as a substrate for chitinases and chitobiases, this compound can influence the turnover and modifications of chitin, potentially affecting various physiological processes in organisms that rely on chitin for structural support .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of chitinases, one of the primary targets of this compound, can be affected by factors such as pH and temperature . Therefore, the environment in which this compound is used can have a significant impact on its action and efficacy.

Analyse Biochimique

Biochemical Properties

Chitobiose Octaacetate plays a significant role in biochemical reactions. It is used for the synthesis of chitobiose oxazoline and other chitin precursors . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Metabolic Pathways

This compound is involved in the metabolic pathways of chitin. It interacts with enzymes or cofactors involved in the acetolysis of chitin

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Bromadol implique plusieurs étapes clés :

Formation du noyau cyclohexanol : La première étape consiste en la formation de la structure du noyau cyclohexanol par une série de réactions de cyclisation.

Introduction du groupe aryle : Le groupe aryle est introduit par une réaction d'alkylation de Friedel-Crafts.

Bromation : L'atome de brome est introduit par une réaction de bromation utilisant du brome ou un agent bromant.

Substitution diméthylamino : Le groupe diméthylamino est introduit par une réaction de substitution utilisant de la diméthylamine.

Méthodes de production industrielle : La production industrielle de Bromadol suit des voies de synthèse similaires, mais à plus grande échelle. Les réactions sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent l'utilisation de systèmes catalytiques avancés et de réacteurs à écoulement continu pour garantir une qualité de production constante.

Types de réactions :

Oxydation : Bromadol peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, formant des cétones ou des acides carboxyliques.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en groupe hydroxyle.

Substitution : L'atome de brome dans Bromadol peut être substitué par d'autres halogènes ou groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium ou le cyanure de potassium peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Produits d'oxydation : Cétones et acides carboxyliques.

Produits de réduction : Alcools.

Produits de substitution : Dérivés halogénés ou autres composés substitués.

4. Applications de recherche scientifique

Bromadol a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des opioïdes synthétiques et de leurs relations structure-activité.

Biologie : Étudié pour ses interactions avec les récepteurs opioïdes et ses effets sur les voies de signalisation cellulaire.

Médecine : Exploré comme analgésique potentiel en raison de sa forte puissance, bien que son utilisation soit limitée en raison de problèmes de sécurité.

Industrie : Utilisé dans le développement de nouvelles voies de synthèse et méthodologies pour la production d'analgésiques puissants.

5. Mécanisme d'action

Bromadol exerce ses effets principalement par son interaction avec le récepteur μ-opioïde. Il agit comme un agoniste puissant, se liant au récepteur et mimant les effets des opioïdes endogènes. Cette interaction conduit à l'inhibition de l'activité de l'adénylate cyclase, ce qui entraîne une diminution des niveaux d'AMPc et une réduction de l'excitabilité neuronale. Le composé affecte également d'autres voies de signalisation, contribuant à ses effets analgésiques et sédatifs .

Composés similaires :

U-47700 : Un autre opioïde synthétique puissant avec un mécanisme d'action similaire.

Brorphine : Un opioïde non-fentanylique à haute efficacité au niveau du récepteur μ-opioïde.

Isotonitazène : Un opioïde synthétique doté d'une structure chimique différente mais d'effets pharmacologiques similaires.

Unicité de Bromadol : Bromadol se distingue par son extrême puissance et sa structure unique d'arylcyclohexylamine. Contrairement à de nombreux autres opioïdes synthétiques, la structure de Bromadol permet des modifications significatives, conduisant au développement de divers analogues dotés de profils pharmacologiques différents .

Comparaison Avec Des Composés Similaires

U-47700: Another potent synthetic opioid with a similar mechanism of action.

Brorphine: A non-fentanyl opioid with high efficacy at the μ-opioid receptor.

Isotonitazene: A synthetic opioid with a different chemical structure but similar pharmacological effects.

Uniqueness of Bromadol: Bromadol stands out due to its extremely high potency and unique arylcyclohexylamine structure. Unlike many other synthetic opioids, Bromadol’s structure allows for significant modifications, leading to the development of various analogues with different pharmacological profiles .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYKRZRMNHWQCD-NCBZWLQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of chitobiose octaacetate in carbohydrate chemistry?

A1: this compound is a peracetylated derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units linked by a β-(1→4) glycosidic bond. It serves as a key starting material in synthesizing various oligosaccharides related to chitin, a vital component of many biological systems [, , ].

Q2: Can you describe a novel method for synthesizing this compound as highlighted in the research?

A2: Yes, one of the papers [, ] describes a new approach to synthesizing this compound. This method utilizes 1,6:2,3-dianhydro-β-D-mannopyranose and a specifically protected oxazoline derivative of N-acetylglucosamine as starting materials. The key step involves a condensation reaction catalyzed by p-toluenesulfonic acid, leading to the formation of a key intermediate. Subsequent modifications, including azidolysis, reduction, acetylation, and acetolysis, ultimately yield this compound.

Q3: How is this compound utilized in synthesizing more complex structures?

A3: The research [] demonstrates the use of this compound in synthesizing a trisaccharide related to the core structure of asparagine-linked glycoproteins. The process involves several steps, starting with the selective deprotection and functionalization of this compound to create a reactive glycosyl acceptor. This modified chitobiose derivative is then coupled with a suitably protected fucosyl donor through a halide ion-catalyzed glycosylation reaction, forming the desired trisaccharide. Finally, global deprotection steps are carried out to afford the target trisaccharide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)

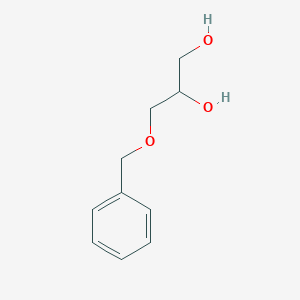

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)